(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-10(2)8-4-3-7(5-8)9(10)6-11/h7-9H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXKDRIXONYUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240836 | |
| Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74838-00-9 | |
| Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74838-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3,3 Dimethylbicyclo 2.2.1 Heptan 2 Yl Methanamine Derivatives
Fundamental Reactivity Profiles: Nucleophilic and Electrophilic Pathways
The primary amine functionality of (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine dictates its fundamental reactivity, allowing it to act as a potent nucleophile. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles. These include, but are not limited to, alkylation, acylation, and condensation reactions. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. Similarly, acylation with acid chlorides or anhydrides yields the corresponding amides.
While the amine group is inherently nucleophilic, derivatives of this compound can be designed to undergo electrophilic reactions. For example, conversion of the amine to a good leaving group, such as a diazonium salt, can generate a carbocation on the adjacent methylene (B1212753) group, which is then susceptible to attack by nucleophiles. Furthermore, the nitrogen atom itself can be rendered electrophilic through the formation of N-haloamines or related species, enabling electrophilic amination reactions. The steric hindrance imposed by the bulky 3,3-dimethylbicyclo[2.2.1]heptane skeleton plays a crucial role in modulating the accessibility of the reactive center in both nucleophilic and electrophilic pathways, often leading to high stereoselectivity.
Radical Processes and Rearrangement Reactions on the Bicyclo[2.2.1]heptane Skeleton
The bicyclo[2.2.1]heptane framework is known for its propensity to undergo radical reactions and skeletal rearrangements due to its inherent ring strain.
Free Radical Initiated Transformations and Cyclizations
The aminomethyl group in this compound derivatives can influence and participate in free radical transformations. Nitrogen-centered radicals can be generated from suitable precursors, such as N-haloamines or N-oxides, which can then undergo intramolecular cyclization reactions if an unsaturated moiety is present elsewhere in the molecule. For example, an N-alkenyl derivative could potentially cyclize to form novel polycyclic heterocyclic systems. The regioselectivity of such cyclizations is governed by the stereoelectronic requirements of the transition state and the stability of the resulting radical intermediates. While specific studies on the title compound are limited, the general principles of radical cyclization are well-established and applicable to this system. nih.gov
Carbocation Rearrangements and Cascade Reactions
The generation of a carbocation on or adjacent to the bicyclo[2.2.1]heptane skeleton of this compound derivatives invariably leads to complex and often stereospecific rearrangements. These rearrangements are driven by the release of ring strain and the formation of more stable carbocationic intermediates.
A classic example is the Wagner-Meerwein rearrangement , a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocationic center. wikipedia.orgmychemblog.com In the context of the title compound, diazotization of the primary amine with nitrous acid would generate a highly unstable primary carbocation. This intermediate would be expected to undergo a rapid Wagner-Meerwein rearrangement, involving the migration of one of the bonds of the bicyclic framework to form a more stable secondary or tertiary carbocation. This can lead to ring expansion or other skeletal reorganizations. msu.edu
Another relevant transformation is the Demjanov rearrangement , which specifically involves the treatment of primary amines with nitrous acid to yield rearranged alcohols, often with ring expansion or contraction. researchgate.netthieme.deambeed.com For this compound, this reaction could lead to the formation of bicyclo[3.2.1]octane or other rearranged alcohol products, depending on the migratory aptitude of the adjacent bonds. The stereochemistry of the starting amine plays a critical role in determining the outcome of these rearrangements.
Below is a table summarizing potential products from the Demjanov rearrangement of a related aminomethylbicyclo[2.2.1]heptane system.
| Starting Material Stereochemistry | Major Rearrangement Pathway | Potential Product(s) |
| exo-aminomethyl | Ring expansion | Bicyclo[3.2.1]octan-2-one |
| endo-aminomethyl | Ring expansion | Bicyclo[3.2.1]octan-3-one |
This table is illustrative and based on studies of related norbornane (B1196662) systems. The exact product distribution for the title compound may vary. dss.go.th
Catalytic Roles of this compound in Organic Transformations
The chiral nature of this compound makes it and its derivatives attractive candidates for use in asymmetric catalysis.
Application as Chiral Ligands in Asymmetric Catalysis
Derivatives of this compound can be readily converted into a variety of chiral ligands for transition metal-catalyzed asymmetric reactions. The amine functionality provides a convenient handle for the introduction of other coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. These bidentate or tridentate ligands can then coordinate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction.
Ligands derived from the camphor (B46023) skeleton, which is structurally very similar to the title compound, have been successfully employed in a wide range of asymmetric transformations, including hydrogenation, hydrosilylation, allylic alkylation, and Diels-Alder reactions. iupac.org The rigidity of the bicyclic backbone and the well-defined stereochemistry of the substituents are key to achieving high levels of enantioselectivity.
The following table presents representative data on the performance of camphor-derived ligands in asymmetric catalysis, illustrating the potential of this structural motif.
| Reaction Type | Chiral Ligand Type | Metal Catalyst | Enantiomeric Excess (ee) |
| Asymmetric Diels-Alder | Camphorsultam | TiCl4 | >95% |
| Asymmetric Aldol (B89426) Reaction | Camphor-derived oxazoline | Sn(OTf)2 | up to 98% |
| Asymmetric Hydrogenation | Camphor-derived phosphine | Rh(I) | up to 99% |
Data compiled from various sources on camphor-derived ligands and is intended to be representative of the potential of this chiral scaffold. researchgate.netnih.govresearchgate.net
Involvement in Photoredox and Electron Transfer Catalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Amines, including primary amines, can play a crucial role in these processes, often acting as sacrificial electron donors to initiate the catalytic cycle. researchgate.net Upon single-electron transfer to a photoexcited catalyst, the amine is converted to a radical cation. For primary amines like this compound, this can be followed by deprotonation to form an α-amino radical. nih.gov
These highly reactive α-amino radicals can then engage in a variety of bond-forming reactions, such as addition to alkenes or alkynes, or C-H functionalization. The rigid bicyclic structure of the title compound could offer unique stereocontrol in such radical-mediated processes. While specific applications of this compound in photoredox catalysis have yet to be extensively reported, the general reactivity patterns of bicyclic amines in such transformations suggest its potential for future development in this area. nih.gov Recent studies have demonstrated the feasibility of α-C(sp3)-H alkylation of primary amine derivatives under photoredox conditions, opening up avenues for the functionalization of compounds like the one discussed herein. nih.govacs.org
Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation
Comprehensive Stereochemical Assignment via High-Resolution NMR Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure and relative stereochemistry of (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine. The key challenge is to ascertain the orientation of the aminomethyl group at the C2 position, which can be either exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge).
One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each nucleus. The rigid bicyclic structure results in a complex and often overlapping set of signals for the methylene (B1212753) and methine protons of the heptane rings. The gem-dimethyl groups at the C3 position are expected to show distinct signals due to their different magnetic environments.
Two-dimensional (2D) NMR experiments are essential for a complete assignment.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the carbon skeleton. Cross-peaks in the COSY spectrum would confirm the relationships between H2 and the adjacent protons on C1 and the aminomethyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon to which it is directly attached, enabling the unambiguous assignment of the ¹³C spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the crucial experiment for determining the exo or endo stereochemistry. The Nuclear Overhauser Effect (NOE) is a through-space interaction that is highly dependent on the distance between protons (proportional to 1/r⁶). For the endo isomer, a strong NOE correlation would be expected between the proton at C2 and the syn-proton at the C7 bridge. Conversely, for the exo isomer, NOEs would be observed between the C2 proton and protons on the C5 and C6 bridge. enamine.networdpress.com
The expected NMR data, based on the analysis of similar bicyclic systems, are summarized in the tables below.
Table 1: Predicted ¹H NMR Chemical Shift Ranges
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (NOESY) |
|---|---|---|---|
| -CH₂NH₂ | 2.5 - 2.9 | Multiplet | H2, NH₂ |
| -NH₂ | 1.0 - 2.0 | Broad Singlet | -CH₂NH₂ |
| H2 | 1.8 - 2.4 | Multiplet | H1, -CH₂NH₂ |
| H1 (bridgehead) | 1.5 - 1.9 | Multiplet | H2, H6 |
| H4 (bridgehead) | 1.4 - 1.8 | Multiplet | H5 |
| Gem-dimethyl (CH₃) | 0.8 - 1.2 | Two Singlets | H2, H4 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C3 (quaternary) | 40 - 45 |
| C2 | 45 - 55 |
| -CH₂NH₂ | 45 - 50 |
| C1 (bridgehead) | 48 - 52 |
| C4 (bridgehead) | 47 - 51 |
| C7 (bridge) | 35 - 40 |
| C5, C6 (bridge) | 25 - 35 |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including its absolute configuration, by mapping the electron density of a single crystal. rsc.org While obtaining a crystal of sufficient quality from the parent amine can be challenging due to its liquidity and potential for hydrogen bonding-induced disorder, derivatization into a salt (e.g., hydrochloride) or a thiourea (B124793) often yields suitable crystals.
A crystal structure determination would definitively resolve key structural questions:
Absolute Stereochemistry: For an enantiomerically pure sample, the analysis can unambiguously assign the (1R, 2S, 4S) or (1S, 2R, 4R) configuration.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into steric strain within the rigid bicyclic system.
Conformation: It confirms the solid-state conformation, including the orientation of the aminomethyl group (exo or endo).
Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding networks involving the amine group and other intermolecular forces that dictate the solid-state architecture.
While a crystal structure for the title compound is not publicly available, analysis of a closely related derivative containing the 3,3-dimethylbicyclo[2.2.1]heptan-2-yl moiety provides representative crystallographic data. researchgate.net
Table 3: Representative Crystallographic Data for a (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl) Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.9953(4) |
| b (Å) | 7.6132(5) |
| c (Å) | 15.3524(10) |
| α (°) | 86.837(5) |
| β (°) | 81.350(5) |
| γ (°) | 70.826(5) |
| Volume (ų) | 653.00(8) |
| Z (molecules/unit cell) | 1 |
Data obtained from a published structure of (E)-2-((Z)-2-((1S,4R)-3,3-dimethylbicyclo[2.2.1] heptan-2-ylidene)ethylidene)hydrazine-1-carbothioamide. researchgate.net
Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound and for deducing its structure based on fragmentation patterns. fiu.edu For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₀H₁₉N, by providing a highly accurate mass measurement of its molecular ion (M⁺˙).
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways common to bicyclic amines.
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C2-CH₂NH₂ bond is expected. The most favorable pathway involves the loss of the large bicyclic radical to form a highly stable, resonance-stabilized iminium cation at m/z 30. This fragment is often the base peak in the spectrum of primary amines with a methylene spacer.
Loss of the Aminomethyl Radical: An alternative fragmentation involves the loss of the •CH₂NH₂ radical (30 Da), which would produce a C₉H₁₅⁺ cation at m/z 123.
Retro-Diels-Alder Reaction: While less common for saturated systems compared to their unsaturated counterparts, ring fragmentation characteristic of the bicyclo[2.2.1]heptane skeleton may occur, leading to a complex pattern of lower-mass ions. aip.org
These fragmentation patterns are invaluable for confirming the identity of the compound in complex mixtures, such as during reaction monitoring, and for providing evidence in the elucidation of mechanistic pathways of reactions involving this amine.
Table 4: Predicted Key Fragments in the Electron Ionization Mass Spectrum
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 153 | [C₁₀H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [C₉H₁₅]⁺ | M⁺˙ - •CH₂NH₂ |
| 95 | [C₇H₁₁]⁺ | Ring Fragmentation |
| 81 | [C₆H₉]⁺ | Ring Fragmentation |
Vibrational Spectroscopy for Conformational and Bonding Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. researchgate.net For this compound, the IR spectrum would display several characteristic absorption bands.
The most diagnostic peaks would be those associated with the primary amine group.
N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. masterorganicchemistry.com These bands are usually of medium intensity and are sharper than the broad O-H stretches of alcohols.
N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ region due to the scissoring motion of the -NH₂ group.
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) arise from the symmetric and asymmetric stretching of the C-H bonds within the saturated bicyclic framework. The rigidity of the cage-like structure may lead to a particularly well-defined set of peaks in this region.
C-N Stretching: A weaker absorption band is expected in the 1250-1020 cm⁻¹ region corresponding to the C-N bond stretch.
These vibrational frequencies can be used to confirm the presence of the key functional groups and provide a spectroscopic fingerprint for the compound.
Table 5: Expected Characteristic Infrared Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 (two bands) | Medium |
| Asymmetric & Symmetric C-H Stretch | Alkane (C-H) | 2960 - 2850 | Strong |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |
| C-H Bending (Scissoring/Rocking) | Alkane (-CH₂-, -CH₃) | 1470 - 1365 | Medium |
Computational and Theoretical Studies of 3,3 Dimethylbicyclo 2.2.1 Heptan 2 Yl Methanamine Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.
For the bicyclo[2.2.1]heptane skeleton, the electronic structure is significantly influenced by its strained geometry. The C-C bonds in the bicyclic system possess a higher p-character than in a typical alkane, which can affect their reactivity. The introduction of the aminomethyl group and the gem-dimethyl groups at the C2 and C3 positions, respectively, will further modulate the electronic landscape. The nitrogen atom of the amine group, with its lone pair of electrons, will be the primary site of basicity and nucleophilicity.
Calculations on related bicyclic ketones have shown that the relative barrier heights for reactions are often insensitive to the level of theory used, with methods like B3LYP/6-31G* providing reliable predictions. core.ac.uk For this compound, DFT calculations would likely predict the highest occupied molecular orbital (HOMO) to be localized on the nitrogen atom, consistent with its role as an electron donor in chemical reactions. The lowest unoccupied molecular orbital (LUMO) would be distributed across the bicyclic frame, indicating where the molecule is most likely to accept electrons.
Table 1: Predicted Electronic Properties of a Representative Bicyclic Amine (Note: This is a representative table based on typical results for similar molecules, as direct data for the title compound is not available.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | +2.1 eV | Indicates the molecule's ability to accept electrons. |
| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
The bicyclo[2.2.1]heptane core of this compound is conformationally rigid. However, the aminomethyl side chain introduces a degree of flexibility. Conformational analysis, using computational methods, can identify the most stable arrangements (conformers) of this side chain. These preferred conformations are determined by a balance of steric and electronic effects.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior. nih.gov By simulating the motion of the atoms over time, MD can explore the conformational landscape and identify the most populated states. nih.gov For this compound in a solvent, MD simulations could reveal how the aminomethyl group interacts with solvent molecules and how its flexibility is influenced by its environment. frontiersin.org In studies of camphor (B46023) derivatives, MD simulations have been used to understand how different conformers can lead to different reaction products. frontiersin.orgsns.it
Table 2: Representative Conformational Analysis Data for a Substituted Bicyclo[2.2.1]heptane (Note: This is a representative table based on typical results for similar molecules.)
| Conformer | Dihedral Angle (C1-C2-C(amine)-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.0 | 65 |
| Gauche (+) | +60° | 0.8 | 17.5 |
Transition State Modeling and Mechanistic Prediction through Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms by modeling the transition states of chemical reactions. For this compound, this could involve modeling its reaction as a nucleophile, for example, in an alkylation or acylation reaction.
By calculating the energy of the transition state, chemists can predict the activation energy of a reaction, which is a key factor in determining its rate. Furthermore, the geometry of the transition state can provide insights into the stereochemical outcome of a reaction. For bicyclic systems, which often exhibit high stereoselectivity, this is particularly important. researchgate.net For instance, in reactions involving nucleophilic attack on a carbonyl group within a bicyclo[2.2.1]heptane framework, computational modeling can predict whether the attack will occur from the exo or endo face. core.ac.uk
Table 3: Representative Calculated Activation Energies for a Reaction of a Bicyclic Amine (Note: This is a representative table based on typical results for similar molecules.)
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Exo attack | 15.2 | Major product |
Strain Energy Analysis and Stereoelectronic Effects in Bicyclic Systems
The bicyclo[2.2.1]heptane system is inherently strained due to the geometric constraints of the fused rings. oregonstate.edu This ring strain has a significant impact on the molecule's reactivity. nih.govacs.org Computational methods can be used to quantify the strain energy, which is the excess energy of the molecule compared to a hypothetical strain-free analogue. Reactions that lead to a release of this strain are often thermodynamically favored. acs.org
Stereoelectronic effects also play a crucial role in the chemistry of bicyclic systems. cdnsciencepub.com These effects arise from the spatial arrangement of orbitals and can influence both the ground-state conformation and the pathways of chemical reactions. For example, the orientation of the C-H bonds adjacent to the amine group can affect their acidity and reactivity due to hyperconjugative interactions with the nitrogen lone pair or other orbitals in the molecule. In ligand exchange reactions on nanoclusters, stereoelectronic effects have been shown to influence reactivity. rsc.org
Table 4: Representative Strain Energies of Bicyclic Systems (Note: This is a representative table based on typical results for similar molecules.)
| Bicyclic System | Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[2.2.1]heptane | 18.3 |
| Bicyclo[2.2.2]octane | 12.0 |
Applications in Advanced Organic Synthesis and Materials Research
Utilization as Chiral Building Blocks for Synthetic Targets
The inherent chirality and well-defined three-dimensional structure of (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine make it an excellent chiral auxiliary and starting material for the asymmetric synthesis of complex organic molecules. Its rigid bicyclic framework allows for a high degree of stereocontrol in chemical transformations.
A notable application of this chiral amine is in the synthesis of other valuable chemical entities. For instance, the pyrolysis of the N-oxide of (3,3-Dimethylbicyclo[2.2.1]heptan-2-exo-YL)methanamine has been utilized to produce (-)-Camphene with a very high specific rotation researchgate.net. This transformation highlights the utility of the parent amine in accessing other important chiral compounds.
The bicyclic pyrrolidine scaffold, a related structure, has demonstrated significant value in drug discovery. The conformational restriction imposed by the bicyclic system can lead to improved binding affinity and potency of pharmaceutical ingredients bldpharm.com. While specific examples for this compound are not extensively documented in publicly available literature, its structural similarity to other camphor-derived amines used in the synthesis of chiral 1,2-, 1,3-, and 1,4-diamines suggests its potential in creating diverse and stereochemically rich molecules for pharmaceutical and agrochemical applications nih.gov.
Table 1: Examples of Synthetic Targets from Bicyclic Amine Scaffolds
| Starting Material | Synthetic Target | Key Transformation | Reference |
| (3,3-Dimethylbicyclo[2.2.1]heptan-2-exo-YL)methanamine N-oxide | (-)-Camphene | Pyrolysis | researchgate.net |
| Camphor-derived diamines | Thiourea (B124793) organocatalysts | Thiourea formation | nih.gov |
| Bicyclic Pyrrolidines | Telaprevir (HCV Protease Inhibitor) | Scaffold incorporation | bldpharm.com |
This table includes examples from closely related bicyclic amine scaffolds to illustrate the potential applications of the title compound.
Development of Novel Reaction Methodologies Based on Bicyclic Amine Scaffolds
The rigid framework of bicyclic amines provides a unique platform for the development of novel reaction methodologies, particularly in the field of asymmetric catalysis. The fixed spatial arrangement of substituents on the bicyclic scaffold can be exploited to create highly selective catalysts and ligands.
Methodology for the arylation of bicyclic amines has been developed, yielding arylated products in high yields ucl.ac.uk. This C-H functionalization of saturated amines is crucial for creating new drug scaffolds ucl.ac.uk. The development of such methodologies underscores the importance of bicyclic amines in expanding the toolkit of synthetic organic chemists.
Furthermore, the design and synthesis of novel bicyclic amines are central to advancing drug discovery mykhailiukchem.org. The unique three-dimensional shapes of these molecules can lead to novel interactions with biological targets. Research into the synthesis of diverse bicyclic scaffolds, including those inspired by natural products, is an active area that promises to deliver new chemical entities with interesting biological properties nih.gov.
Precursors for Specialized Polymeric and Lubricant Additives
The structural features of this compound and related bicyclic compounds make them attractive monomers for the synthesis of specialized polymers with unique properties. The rigidity of the bicyclo[2.2.1]heptane core can impart high thermal stability and mechanical strength to the resulting polymers.
Bicyclo[2.2.1]heptane derivatives are used as monomers in the production of various polymers, including polyamides and polyurethanes core.ac.ukmdpi.com. The incorporation of this rigid bicyclic unit into the polymer backbone can significantly influence the material's properties. For instance, polymers derived from bicyclic monomers often exhibit higher glass transition temperatures compared to their linear counterparts mdpi.com. While direct polymerization of this compound is not widely reported, its difunctional nature (amine group and the potential for further functionalization on the ring) suggests its suitability as a monomer for step-growth polymerization to create novel polyamides or polyimides.
In the field of lubricants, functionalized bicyclic compounds have been explored as additives to enhance performance. Amide and amine-based compounds can act as anti-wear agents and antioxidants nih.govnih.gov. The introduction of such additives can reduce friction and wear, as well as improve the oxidative stability of the lubricant nih.govnih.gov. The amine functionality of this compound makes it a candidate for derivatization into lubricant additives.
Table 2: Potential Polymer and Lubricant Additive Applications
| Application Area | Potential Role of this compound | Expected Improvement in Properties |
| Polyamides/Polyimides | Monomer | Increased thermal stability, rigidity |
| Polyurethanes | Monomer | Enhanced mechanical strength |
| Lubricant Additives | Precursor to anti-wear/antioxidant additives | Reduced friction and wear, improved oxidative stability |
Role in Supramolecular Chemistry and Advanced Ligand Design
The well-defined stereochemistry and rigid structure of this compound are highly advantageous for its use in supramolecular chemistry and the design of advanced ligands for metal complexes. The predictable orientation of functional groups allows for the rational design of molecules that can self-assemble into complex architectures or act as highly effective ligands in catalysis.
Chiral bicyclic amines are extensively used in the design of ligands for asymmetric catalysis scispace.com. The transfer of chirality from the ligand to a metal center can create a highly enantioselective catalytic environment scispace.com. Camphor-derived amines, in particular, have been used to synthesize a variety of chiral ligands that have been successfully applied in asymmetric synthesis dntb.gov.uaresearchgate.net. These ligands can form stable complexes with various transition metals, enabling a wide range of catalytic transformations nih.govacs.org.
In supramolecular chemistry, the rigid and directional nature of bicyclic scaffolds can be used to control the formation of ordered assemblies. Camphor-containing molecules have been shown to act as inducers of helical liquid crystals, demonstrating the influence of their chiral structure on the macroscopic properties of a material dntb.gov.ua. The ability of such molecules to direct the organization of other molecules is a key principle in the design of functional supramolecular systems.
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Routes for Highly Substituted Analogues
The development of novel synthetic methods to access highly functionalized derivatives of (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine is a key area for future research. Traditional synthetic approaches often require multi-step sequences, limiting the accessible chemical space. Unconventional strategies such as late-stage C-H functionalization and photoredox catalysis offer promising avenues to overcome these limitations.
Recent advancements in C-H functionalization provide powerful tools for the selective derivatization of the camphor (B46023) framework. nih.govescholarship.org These methods allow for the direct conversion of typically inert C-H bonds into new functional groups, thereby streamlining synthetic routes and enabling the creation of analogues with novel substitution patterns. researchgate.net The application of these techniques to the this compound scaffold could lead to a diverse library of compounds with unique steric and electronic properties.
Photoredox catalysis has also emerged as a powerful strategy for the synthesis of complex amine-containing molecules under mild conditions. nih.govnih.govrsc.org This approach utilizes visible light to generate reactive radical intermediates that can participate in a variety of bond-forming reactions. nih.govrsc.org The application of organophotoredox catalysis for the synthesis of α-amino bicycloalkanes has been demonstrated, showcasing the potential for the direct functionalization of bicyclic systems. nih.govrsc.org Exploring these light-driven methods for the synthesis and derivatization of this compound could provide access to previously inaccessible analogues.
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Late-Stage C-H Functionalization | Fewer synthetic steps, access to novel substitution patterns, increased molecular diversity. | Directed C-H metalation, hydrogen-atom abstraction. nih.govescholarship.orgresearchgate.net |
| Photoredox Catalysis | Mild reaction conditions, generation of unique reactive intermediates, access to complex architectures. | Organophotocatalysis, radical-mediated C-C and C-N bond formation. nih.govnih.govrsc.org |
| Chemoenzymatic Synthesis | High stereoselectivity, environmentally benign conditions, access to enantiomerically pure compounds. | Kinetic resolution, desymmetrization of prochiral substrates. nih.gov |
Integration into Continuous Flow Chemistry and Sustainable Synthesis Platforms
The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of the synthesis of this compound and its derivatives into continuous flow chemistry and other sustainable platforms is a significant opportunity for future development.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. The synthesis of bicyclic compounds has been successfully demonstrated in flow reactors, suggesting the feasibility of applying this technology to the production of this compound. nih.gov Furthermore, continuous flow hydrogenation has been employed in the synthesis of complex indole (B1671886) derivatives, a technique that could be adapted for the reduction of imine precursors to the target amine. nih.gov
Biocatalysis represents another cornerstone of sustainable synthesis, offering highly selective and environmentally friendly routes to chiral molecules. nih.govhims-biocat.eunih.govresearchgate.net The use of enzymes, such as transaminases and oxidoreductases, for the synthesis of chiral amines is well-established. nih.govresearchgate.net Developing biocatalytic routes to this compound, potentially starting from camphor or a related precursor, would align with the growing demand for greener manufacturing processes in the pharmaceutical and fine chemical industries.
| Sustainable Platform | Key Benefits | Potential Applications |
| Continuous Flow Chemistry | Improved safety, enhanced process control, scalability. | Automated synthesis of the target amine and its analogues, in-line purification. nih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzymatic resolution of racemic intermediates, asymmetric synthesis from prochiral precursors. nih.govhims-biocat.eunih.govresearchgate.net |
| Use of Non-Conventional Media | Enhanced enzyme stability, improved substrate solubility, potential for catalyst recycling. | Reactions in deep eutectic solvents or micellar systems to improve biocatalytic efficiency. nih.gov |
Advanced Mechanistic Interrogations Using Ultrafast Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for the rational design of improved catalysts and synthetic routes. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and X-ray spectroscopy, offer the ability to probe the dynamics of chemical reactions on the timescale of bond breaking and formation.
The bicyclo[2.2.1]heptane system is known to undergo facile carbocation rearrangements, such as the Wagner-Meerwein rearrangement. These rearrangements can complicate synthetic transformations and impact product distributions. Ultrafast spectroscopy could be employed to directly observe the formation and evolution of transient carbocation intermediates in these reactions, providing unprecedented insight into their structure and reactivity. Femtosecond X-ray spectroscopy has been used to reveal the electronic structure of transient intermediates in electrocyclic ring-opening reactions, demonstrating the power of this technique to elucidate complex reaction pathways. nih.govescholarship.org
By applying these advanced spectroscopic methods to reactions involving the this compound scaffold, researchers can gain a fundamental understanding of the factors that govern reactivity and selectivity. This knowledge can then be used to develop more efficient and selective synthetic methods and to design novel catalysts with enhanced performance.
| Spectroscopic Technique | Information Gained | Potential Research Focus |
| Femtosecond Transient Absorption Spectroscopy | Real-time observation of excited states and transient intermediates. | Studying the dynamics of photochemical reactions, probing the lifetimes of reactive species. |
| Femtosecond X-ray Spectroscopy | Direct probing of valence electronic structure of transient species. | Characterizing the electronic structure of carbocation intermediates, elucidating reaction pathways in rearrangements. nih.govescholarship.org |
| Time-Resolved Infrared Spectroscopy | Monitoring changes in vibrational modes during a reaction. | Tracking the structural evolution of reactants, intermediates, and products on ultrafast timescales. |
Design and Discovery of New Catalytic Systems Based on Bicyclo[2.2.1]heptan-2-YL)methanamine Architectures
The chiral backbone of this compound makes it an attractive scaffold for the development of new chiral ligands and organocatalysts for asymmetric synthesis. The rigid bicyclic framework can provide a well-defined chiral environment for a metal center or a reactive site, enabling high levels of stereocontrol.
Camphor-derived ligands have a long and successful history in asymmetric catalysis, having been employed in a wide range of transformations, including transfer hydrogenation and the stereoselective formation of glycosidic bonds. rsc.orgmdpi.com By modifying the amine functionality of this compound, a diverse array of new ligands can be synthesized. For example, the introduction of phosphine, sulfide, or thiourea (B124793) moieties could lead to new classes of ligands with unique electronic and steric properties. rsc.orgmdpi.com
The development of bifunctional organocatalysts, which contain both a basic amine site and a hydrogen-bond donor, is a particularly promising area. nih.gov The this compound scaffold is well-suited for the design of such catalysts. The amine can serve as the basic site, while a hydrogen-bond donor, such as a thiourea or squaramide group, can be installed elsewhere on the molecule. These catalysts could find application in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. nih.gov
| Catalyst Type | Design Strategy | Potential Applications |
| Chiral Ligands for Metal Catalysis | Introduction of coordinating groups (e.g., phosphines, N-heterocycles, sulfur-containing moieties). | Asymmetric hydrogenation, C-C and C-N bond forming reactions, metathesis. rsc.orgresearchgate.net |
| Bifunctional Organocatalysts | Incorporation of a hydrogen-bond donor (e.g., thiourea, squaramide) in addition to the amine functionality. | Enantioselective Michael additions, aldol reactions, cycloadditions. mdpi.comnih.gov |
| Covalent Organocatalysts | Utilization of the amine for the formation of chiral enamines or iminium ions. | Asymmetric alkylations, conjugate additions. mdpi.com |
Q & A
Q. What synthetic routes are available for (3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methanamine, and how do reaction conditions influence stereochemical outcomes?
The compound’s bicyclic framework and tertiary amine group require careful stereochemical control during synthesis. A documented method involves pyrolysis of its N-oxide derivative (3,3-dimethylbicyclo[2.2.1]heptan-2-exo-methanamine N-oxide) to yield enantiomerically pure camphene derivatives, achieving specific rotations as high as −119.11° . Key variables include:
- Temperature : Pyrolysis at 180–220°C minimizes racemization.
- Catalyst : Acidic conditions may stabilize intermediates.
- Solvent : Anhydrous environments prevent hydrolysis.
Methodological Recommendation : Use chiral HPLC or polarimetry to monitor enantiomeric excess. Optimize pyrolysis parameters using fractional factorial design to isolate stereoisomers.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
Stability studies should focus on:
- Thermal degradation : TGA/DSC to identify decomposition thresholds (e.g., >250°C based on bicyclic analogs) .
- Hydrolytic susceptibility : Incubate in buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via LC-MS.
Data Contradiction Note : While bicyclo[2.2.1]heptane derivatives are generally stable, amine groups may oxidize under acidic conditions. Conflicting reports on shelf-life (e.g., 6–12 months) require validation under inert storage .
Q. What spectroscopic techniques are most effective for characterizing its structural and electronic properties?
- NMR : H and C NMR distinguish bridgehead protons (δ 1.2–1.8 ppm) and quaternary carbons. NOESY confirms bicyclic rigidity .
- IR : Amine N–H stretches (~3300 cm) and bicyclic C–H bends (1450–1500 cm) .
- MS : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 168.175 (calculated).
Advanced Tip : Use N-labeled analogs to study hydrogen bonding in crystalline phases via solid-state NMR.
Advanced Research Questions
Q. How does the compound’s bicyclic scaffold influence its reactivity in nucleophilic substitution or catalytic hydrogenation?
The norbornane-like structure imposes steric constraints:
- Nucleophilic substitution : Bridgehead positions resist S2 due to poor orbital alignment.
- Hydrogenation : Exocyclic double bonds (e.g., in analogs like 3-methylene derivatives) require Pd/C or PtO under high pressure (5–10 atm H) .
Case Study : Hydrogenation of 2,2-dimethyl-3-methylene-bicyclo[2.2.2]octane (CH) yields fully saturated products but risks ring strain-induced side reactions .
Q. What computational models predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
- Molecular Dynamics (MD) : Simulate logP (predicted ~2.1) and polar surface area (<60 Å), favoring CNS penetration.
- Docking Studies : The rigid scaffold may fit into nicotinic acetylcholine receptor pockets, as seen in related bicyclic amines .
Validation Strategy : Compare in silico predictions with in vitro Caco-2 cell assays.
Q. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) enhance metabolic pathway tracing in biological systems?
- Synthesis : Introduce C at the bridgehead carbon via Grignard addition to labeled ketone precursors .
- Applications : Track metabolic products in liver microsomes using LC-MS/MS.
Data Gap Alert : No published studies on this compound’s metabolism; prioritize stable isotope-assisted untargeted metabolomics.
Q. What strategies resolve contradictions in reported toxicity profiles of bicyclic amines?
- In vitro assays : Compare cytotoxicity (e.g., HepG2 IC) with structurally similar compounds (e.g., camphenilone derivatives) .
- Mechanistic studies : Probe oxidative stress markers (ROS, glutathione depletion) to clarify discrepancies in acute vs. chronic toxicity .
Recommendation : Use organ-on-chip models to mimic human exposure scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
